molecular formula C19H14BrClN2O2S B4594614 2-[(1-bromo-2-naphthyl)oxy]-N-{[(4-chlorophenyl)amino]carbonothioyl}acetamide

2-[(1-bromo-2-naphthyl)oxy]-N-{[(4-chlorophenyl)amino]carbonothioyl}acetamide

Cat. No.: B4594614
M. Wt: 449.7 g/mol
InChI Key: UVPFQKNWDHTENH-UHFFFAOYSA-N
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Description

2-[(1-bromo-2-naphthyl)oxy]-N-{[(4-chlorophenyl)amino]carbonothioyl}acetamide is a useful research compound. Its molecular formula is C19H14BrClN2O2S and its molecular weight is 449.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 447.96479 g/mol and the complexity rating of the compound is 502. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis Techniques and Molecular Properties

  • Pincer Ruthenium Catalysts - The research by Facchetti et al. (2016) in Organometallics outlines the preparation of pincer ruthenium catalysts for ketone reduction, demonstrating a process involving naphthylamine derivatives, which is relevant to the chemical structure of the compound . This indicates its potential use in catalyst synthesis and organometallic reactions (Facchetti et al., 2016).

  • Molecular Probes for Carbonyl Compounds - The study by Houdier et al. (2000) in Analytica Chimica Acta discusses the use of a similar compound, dansylacetamidooxyamine, as a molecular probe for detecting carbonyl compounds in water samples. This suggests the potential application of similar compounds in analytical chemistry for sensitive detection of specific molecular groups (Houdier et al., 2000).

  • Density Functional Theory in Drug Analysis - A paper by Oftadeh et al. (2013) in Research in Pharmaceutical Sciences employs density functional theory to study local molecular properties of acetamide derivatives as anti-HIV drugs. This research illustrates the theoretical and computational analysis applicable to similar compounds, which might be useful in drug discovery and molecular interaction studies (Oftadeh et al., 2013).

Other Potential Applications

  • Antibacterial Agents - Research by Ramalingam et al. (2019) in the Rasayan Journal of Chemistry synthesized derivatives of N-(2-phenyl-1,8-naphthyridin-3-yl)acetamides, showing significant antibacterial activity. This indicates that compounds with a similar structural framework might have potential applications in developing new antibacterial agents (Ramalingam et al., 2019).

  • Environmental Contaminant Removal - A study by Chen et al. (2008) in Environmental Science & Technology discusses the adsorption properties of amino-substituted aromatics to carbon nanotubes. This research could imply the potential for using structurally similar compounds in environmental applications, such as the selective removal of contaminants (Chen et al., 2008).

  • Anti-Parkinson's Activity - The study by Gomathy et al. (2012) in the International Journal of Health & Allied Sciences explores the synthesis of naphthalen-1-yl acetamide derivatives for anti-Parkinson's screening. This suggests that compounds with similar structures could be investigated for their potential in treating neurological disorders (Gomathy et al., 2012).

Properties

IUPAC Name

2-(1-bromonaphthalen-2-yl)oxy-N-[(4-chlorophenyl)carbamothioyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14BrClN2O2S/c20-18-15-4-2-1-3-12(15)5-10-16(18)25-11-17(24)23-19(26)22-14-8-6-13(21)7-9-14/h1-10H,11H2,(H2,22,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVPFQKNWDHTENH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2Br)OCC(=O)NC(=S)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14BrClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[(1-bromo-2-naphthyl)oxy]-N-{[(4-chlorophenyl)amino]carbonothioyl}acetamide
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2-[(1-bromo-2-naphthyl)oxy]-N-{[(4-chlorophenyl)amino]carbonothioyl}acetamide
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2-[(1-bromo-2-naphthyl)oxy]-N-{[(4-chlorophenyl)amino]carbonothioyl}acetamide
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2-[(1-bromo-2-naphthyl)oxy]-N-{[(4-chlorophenyl)amino]carbonothioyl}acetamide
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2-[(1-bromo-2-naphthyl)oxy]-N-{[(4-chlorophenyl)amino]carbonothioyl}acetamide
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2-[(1-bromo-2-naphthyl)oxy]-N-{[(4-chlorophenyl)amino]carbonothioyl}acetamide

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